molecular formula C16H21NO B2542935 6,6-Dimethyl-2-(2-methylbenzoyl)-2-azaspiro[3.3]heptane CAS No. 2380059-75-4

6,6-Dimethyl-2-(2-methylbenzoyl)-2-azaspiro[3.3]heptane

Cat. No.: B2542935
CAS No.: 2380059-75-4
M. Wt: 243.35
InChI Key: VRHVUVSDNYQUDY-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-(2-methylbenzoyl)-2-azaspiro[33]heptane is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2-(2-methylbenzoyl)-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis has been reported as an effective approach .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2-(2-methylbenzoyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6,6-Dimethyl-2-(2-methylbenzoyl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6,6-Dimethyl-2-(2-methylbenzoyl)-2-azaspiro[3.3]heptane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular interactions can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6,6-Dimethyl-2-(2-methylbenzoyl)-2-azaspiro[3.3]heptane include:

Uniqueness

What sets this compound apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-12-6-4-5-7-13(12)14(18)17-10-16(11-17)8-15(2,3)9-16/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHVUVSDNYQUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC3(C2)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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